Regioisomeric Lipophilicity Shift: 2,4- vs. 3,4-Dichloro Substitution
The 2,4-dichloro isomer (target) exhibits a computed XLogP3 of 2.4, while the 3,4-dichloro isomer (CAS 68921-93-7) yields XLogP3 of 2.5, a Δ = 0.1 log unit difference [1]. Although numerically small, such shifts in regioisomeric series can translate into measurable differences in membrane permeability and target binding, as documented for phenylpropanoic acid derivatives. Direct head-to-head biological data for these two isomers are not available; the evidence is class-level inference.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid (CAS 68921-93-7): 2.5 |
| Quantified Difference | Δ = +0.1 log unit (less lipophilic for target) |
| Conditions | XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Even minor lipophilicity differences can alter passive membrane permeability and off-target binding, making the 2,4-isomer potentially preferable for targets requiring lower logP.
- [1] PubChem. (2026). Benzenepropanoic acid, 2,4-dichloro-α-hydroxy- (CID 111433). https://pubchem.ncbi.nlm.nih.gov/compound/68921-92-6 View Source
